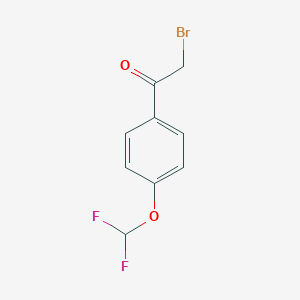

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c10-5-8(13)6-1-3-7(4-2-6)14-9(11)12/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUKUVDYZQDUSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351560 | |

| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141134-24-9 | |

| Record name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, a detailed synthesis protocol, reactivity, and specific applications of this versatile intermediate. The content is structured to provide not just data, but also insights into the practical application and scientific reasoning behind the methodologies presented.

Introduction: The Significance of Fluorinated α-Bromoketones in Medicinal Chemistry

This compound, belonging to the class of α-bromoketones, is a highly valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The presence of a difluoromethoxy group on the phenyl ring imparts unique electronic properties and can enhance the metabolic stability and binding affinity of target molecules. The α-bromo functionality serves as a reactive handle, enabling a variety of nucleophilic substitution and cross-coupling reactions, making it a cornerstone for the construction of diverse molecular scaffolds. This guide will explore the essential chemical characteristics and practical utility of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its effective use in synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The data is compiled from reliable chemical supplier information and predictive models based on the compound's structure.

| Property | Value | Source |

| CAS Number | 141134-24-9 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1] |

| Molecular Weight | 265.05 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 63-65 °C | |

| Boiling Point | 276.3 ± 35.0 °C (Predicted) | [2] |

| Density | 1.564 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane. | [3] |

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons adjacent to the bromine atom.

-

Aromatic Protons: The four protons on the disubstituted benzene ring will likely appear as two doublets in the range of δ 7.0-8.0 ppm. The protons ortho to the carbonyl group will be deshielded and appear further downfield compared to the protons ortho to the difluoromethoxy group.

-

Methylene Protons (-CH₂Br): A singlet corresponding to the two methylene protons is expected around δ 4.4-4.5 ppm. The electronegative bromine atom and the adjacent carbonyl group cause a significant downfield shift.[4]

-

Difluoromethoxy Proton (-OCHF₂): A triplet is expected for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and is expected to appear in the range of δ 190-192 ppm.[4]

-

Aromatic Carbons: The six aromatic carbons will show distinct signals in the region of δ 115-140 ppm. The carbon attached to the difluoromethoxy group will show a characteristic triplet due to C-F coupling.

-

Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift in the range of δ 30-35 ppm.[4]

-

Difluoromethoxy Carbon (-OCHF₂): This carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation would likely involve the loss of a bromine radical (•Br) and the cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the 4-(difluoromethoxy)benzoyl cation.[5]

Synthesis of this compound

The synthesis of the title compound is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(4-(difluoromethoxy)phenyl)ethanone.

Synthesis Workflow Diagram

Sources

"2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" molecular weight

An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and organic synthesis. The document details its fundamental chemical and physical properties, with a primary focus on its molecular weight and structure. Furthermore, it outlines established methodologies for its synthesis, purification, and analytical characterization. The guide discusses the compound's significance and applications, particularly within the field of drug development, and concludes with essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile chemical building block.

Core Chemical and Physical Properties

This compound is a halogenated aromatic ketone. The presence of the α-bromo ketone functional group makes it a highly reactive and valuable electrophile for introducing the 4-(difluoromethoxy)phenacyl moiety into various molecular scaffolds. The difluoromethoxy group is a bioisostere of other functionalities, such as a hydroxyl or methoxy group, and is often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1]

Molecular Structure and Weight

The molecular integrity of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The precise molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.

The key quantitative properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Weight | 265.05 g/mol | [2][3] |

| Molecular Formula | C₉H₇BrF₂O₂ | [2][3] |

| CAS Number | 141134-24-9 | [2][3] |

| Melting Point | 66-68 °C | [3] |

| Boiling Point | 301.9 ± 37.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

Below is a 2D representation of the chemical structure, generated using Graphviz, to illustrate the connectivity of the atoms.

Caption: 2D structure of this compound.

Synthesis and Purification Protocol

The synthesis of α-bromoketones is a fundamental transformation in organic chemistry. A common and effective method for preparing this compound involves the direct bromination of the parent ketone, 1-(4-(difluoromethoxy)phenyl)ethanone. The causality behind this choice is the high reactivity of the α-carbon adjacent to the carbonyl group, which is readily susceptible to electrophilic substitution.

Experimental Protocol: Electrophilic Bromination

This protocol is a representative procedure based on established methods for α-bromination of acetophenones.[4]

Step 1: Reaction Setup

-

Dissolve 1.0 equivalent of 1-(4-(difluoromethoxy)phenyl)ethanone in a suitable inert solvent (e.g., chloroform, 1,4-dioxane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0-5 °C using an ice bath. The low temperature is crucial to control the reaction rate and minimize the formation of undesired polybrominated byproducts.

Step 2: Brominating Agent Addition

-

Slowly add 1.0-1.1 equivalents of bromine (Br₂), often dissolved in the same solvent, to the stirred solution via the dropping funnel. The reaction is typically catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃) or a Brønsted acid like HBr.

-

Maintain the temperature below 10 °C during the addition. The reaction progress can be monitored by the disappearance of the bromine's reddish-brown color.

Step 3: Reaction Work-up

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure completion.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with water and brine.

Step 4: Purification

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-step analytical workflow is essential. Each step provides orthogonal data, creating a self-validating system for quality control.

Caption: A typical workflow for the synthesis and analytical validation.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common choice for this type of molecule.[5] The goal is to obtain a single major peak, indicating high purity (typically >98%).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.[6] The analysis should show a molecular ion peak cluster corresponding to the calculated isotopic distribution for C₉H₇BrF₂O₂, confirming the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise molecular structure. The proton NMR should show characteristic signals for the aromatic protons, the difluoromethoxy proton (a triplet), and the methylene protons adjacent to the bromine (a singlet).

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the carbonyl (C=O) stretch, which is typically a strong absorption around 1680-1700 cm⁻¹.[7]

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical building block for their synthesis.[8] Its utility stems from the α-bromo ketone moiety, which is a potent electrophile.

Key Applications:

-

Synthesis of Heterocycles: It is widely used in Hantzsch thiazole synthesis and other cyclization reactions to form five- and six-membered heterocyclic rings, which are common motifs in medicinal chemistry.

-

Alkylation of Nucleophiles: The compound can alkylate a wide range of nucleophiles (e.g., amines, thiols, phenols), allowing for the attachment of the 4-(difluoromethoxy)phenacyl group to a lead molecule. This modification can significantly alter the pharmacological profile of the parent compound.

-

Precursor for APIs: It serves as a key intermediate in the synthesis of various drug candidates. For example, similar bromo-ethanone structures are fundamental to the synthesis of drugs like Salmeterol, a long-acting β2 adrenergic receptor agonist used to treat asthma and COPD.[9]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions. Based on data for structurally similar α-bromoacetophenones, the compound should be considered a hazardous substance.

-

Hazards: It is likely to be a lachrymator and may cause severe skin burns, eye damage, and respiratory irritation.[10][11] It may also cause an allergic skin reaction.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound, with a molecular weight of 265.05 g/mol , is a fundamentally important intermediate for the pharmaceutical and fine chemical industries. Its unique combination of a reactive bromo-ketone handle and a pharmaceutically relevant difluoromethoxy-phenyl group makes it a versatile tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the development of novel therapeutics and complex organic molecules.

References

- Vertex AI Search. 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone.

- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.

- PubChem. 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.

- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.

- Appchem. This compound.

- SIELC Technologies. Ethanone, 2-bromo-1-(4-bromophenyl)-.

- Chemrio. 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one.

- ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.

- PubChem. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone.

- Sigma-Aldrich. 2-bromo-1-phenyl ethanone.

- ChemicalBook. 2-BROMO-1-(4-PHENOXYPHENYL)ETHANONE synthesis.

- SpectraBase. 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone - Optional[MS (GC)] - Spectrum.

- Chemsrc. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone.

- Google Patents. CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

- The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis.

- PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Respiratory Relief: Understanding 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.

- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. CAS#:141134-24-9 | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethanone | Chemsrc [chemsrc.com]

- 4. prepchem.com [prepchem.com]

- 5. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone | C14H10BrFO | CID 11300837 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

This guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts acylation of difluoromethoxybenzene, followed by the selective α-bromination of the resulting ketone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Strategic Overview of the Synthesis

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the introduction of an acetyl group to the difluoromethoxybenzene ring via a Friedel-Crafts acylation reaction. The subsequent step is the selective bromination at the α-position of the newly formed ketone.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 1-(4-(difluoromethoxy)phenyl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[1][2] In this synthesis, difluoromethoxybenzene is acylated using acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanistic Insight

The reaction is initiated by the activation of acetyl chloride by the Lewis acid, AlCl₃, to form a highly electrophilic acylium ion. This acylium ion is resonance-stabilized.[3][4] The electron-rich difluoromethoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, a weak base, such as the AlCl₄⁻ complex, abstracts a proton from the ring, restoring aromaticity and yielding the desired ketone, 1-(4-(difluoromethoxy)phenyl)ethanone.[5]

Caption: Mechanism of the Friedel-Crafts Acylation of Difluoromethoxybenzene.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic ethers.[6]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| Difluoromethoxybenzene | 144.11 | 50 | 7.21 g |

| Acetyl Chloride | 78.50 | 55 (1.1 eq) | 4.32 g (3.9 mL) |

| Aluminum Chloride (anhydrous) | 133.34 | 60 (1.2 eq) | 8.00 g |

| Dichloromethane (anhydrous) | - | - | 100 mL |

| Hydrochloric Acid (conc.) | - | - | 20 mL |

| Ice | - | - | 50 g |

| Saturated Sodium Bicarbonate | - | - | 50 mL |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 60 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (3.9 mL, 55 mmol) to the stirred suspension.

-

In a separate flask, prepare a solution of difluoromethoxybenzene (7.21 g, 50 mmol) in anhydrous dichloromethane (50 mL).

-

Add the difluoromethoxybenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice (50 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-(difluoromethoxy)phenyl)ethanone.

Expected Yield: 75-85%

Step 2: α-Bromination of 1-(4-(difluoromethoxy)phenyl)ethanone

The second step involves the selective bromination of the methyl group adjacent to the carbonyl function of 1-(4-(difluoromethoxy)phenyl)ethanone. This reaction is typically carried out under acidic conditions, which favors the formation of the enol intermediate, the active nucleophile in this transformation.[3]

Mechanistic Insight

The acid-catalyzed α-bromination of a ketone proceeds through the formation of an enol. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol then attacks a molecule of bromine, leading to the formation of a new carbon-bromine bond. Finally, deprotonation of the carbonyl oxygen regenerates the ketone, now brominated at the α-position.

Caption: Mechanism of the Acid-Catalyzed α-Bromination of a Ketone.

Experimental Protocol

This protocol is based on established methods for the α-bromination of acetophenones.[3] A recent study by Gao et al. (2024) demonstrated the effective use of pyridine hydrobromide perbromide as a safer alternative to liquid bromine for the α-bromination of various acetophenone derivatives, achieving high yields.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 1-(4-(difluoromethoxy)phenyl)ethanone | 186.16 | 20 | 3.72 g |

| Pyridine hydrobromide perbromide | 319.83 | 22 (1.1 eq) | 7.04 g |

| Glacial Acetic Acid | - | - | 40 mL |

| Water | - | - | 100 mL |

| Sodium Bicarbonate (solid) | - | - | - |

| Dichloromethane | - | - | 50 mL |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-(difluoromethoxy)phenyl)ethanone (3.72 g, 20 mmol) in glacial acetic acid (40 mL).

-

Add pyridine hydrobromide perbromide (7.04 g, 22 mmol) to the solution.

-

Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous mixture with dichloromethane (2 x 25 mL).

-

Combine the organic layers and carefully neutralize with solid sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Expected Yield: >80%[1]

Characterization Data

1-(4-(difluoromethoxy)phenyl)ethanone:

-

Appearance: Colorless to pale yellow liquid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 8.8 Hz, 2H), 7.18 (d, J = 8.8 Hz, 2H), 6.58 (t, J = 73.2 Hz, 1H), 2.60 (s, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 196.8, 154.2, 131.8, 130.8, 119.5, 115.4 (t, J = 260.5 Hz), 26.6.

-

MS (EI): m/z 186 (M⁺), 171, 143, 123.

This compound:

-

Appearance: White to off-white solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.02 (d, J = 8.8 Hz, 2H), 7.22 (d, J = 8.8 Hz, 2H), 6.60 (t, J = 73.2 Hz, 1H), 4.42 (s, 2H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 190.5, 154.8, 132.5, 131.5, 120.0, 115.3 (t, J = 261.0 Hz), 30.8.

-

MS (EI): m/z 264/266 (M⁺, Br isotope pattern), 185, 143, 123.

Safety and Handling

-

Aluminum chloride is a water-sensitive and corrosive solid. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acetyl chloride is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.

-

Bromine and pyridine hydrobromide perbromide are toxic and corrosive. Handle with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves.

-

α-Bromo ketones are lachrymators and skin irritants. Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

The synthesis of this compound can be reliably performed in two high-yielding steps. The Friedel-Crafts acylation of difluoromethoxybenzene provides the key ketone intermediate, which is then selectively brominated at the α-position. The use of pyridine hydrobromide perbromide offers a safer and more manageable alternative to liquid bromine for the bromination step. Adherence to the detailed protocols and safety precautions outlined in this guide will enable the efficient and safe production of this valuable pharmaceutical intermediate.

References

- Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Chemistry Central Journal, 18(1), 1-9.

- Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, 23, 88.

- Wikipedia contributors. (2023, December 27). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- Ventura College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]

- 6. websites.umich.edu [websites.umich.edu]

A Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This guide provides a comprehensive technical overview of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone, a key building block in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery who require a detailed understanding of this versatile intermediate. The difluoromethoxy moiety imparts unique electronic and metabolic properties, while the α-bromo ketone functionality serves as a reactive handle for constructing complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of drug development, the incorporation of fluorine atoms into lead compounds is a well-established strategy for enhancing pharmacological profiles. The difluoromethoxy group (-OCHF₂) is particularly valuable as a bioisostere for hydroxyl or methoxy groups. It can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby protons, often leading to enhanced binding affinity and better pharmacokinetic properties.

This compound emerges as a compound of significant interest by combining this strategic difluoromethoxy group with an α-bromo ketone. This ketone is a highly versatile electrophilic hub, enabling a wide range of subsequent chemical transformations. Its utility as a precursor for various heterocyclic systems and other complex scaffolds makes it an indispensable tool for medicinal chemists aiming to accelerate the drug discovery pipeline.[1]

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one | [2][3] |

| Synonyms | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | [2][3] |

| CAS Number | 141134-24-9 | [2][4] |

| Molecular Formula | C₉H₇BrF₂O₂ | [4] |

| Molecular Weight | 265.05 g/mol | [4] |

| Physical State | Solid (Typical for similar α-bromoacetophenones) | N/A |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane.[5] | [5] |

| Melting Point | Data not publicly available. Similar compounds like 2-Bromo-1-(4-(trifluoromethoxy)phenyl)ethanone melt in the range of 48-55°C.[6] | [6] |

Synthesis and Purification: A Validated Protocol

The most common and efficient method for preparing α-bromo ketones is through the direct bromination of the parent ketone. The following protocol outlines a reliable procedure for the synthesis of this compound from its corresponding acetophenone.

Synthetic Workflow Diagram

Sources

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and critical safety protocols for 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. As a brominated ketone, this compound is a valuable reagent in organic synthesis; however, its structure suggests significant potential hazards that demand rigorous safety measures. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, ensuring personal safety and procedural integrity.

Chemical Identity and Hazard Classification

This compound is a halogenated aromatic ketone. The presence of an α-bromo ketone functional group is a strong indicator of its potential as a lachrymator and an alkylating agent, which are common traits for this class of compounds. The difluoromethoxy group on the phenyl ring adds to the chemical's complexity and may influence its reactivity and metabolic fate.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 141134-24-9 | [1] |

| Molecular Formula | C₉H₇BrF₂O₂ | [1] |

| Molecular Weight | 265.05 g/mol | [1] |

| Appearance | Solid (Typical for related compounds) | [2] |

| Melting Point | 66-68°C | |

| Boiling Point | 301.9 ± 37.0 °C |

GHS Classification and Hazard Statements

Based on available safety data sheets, this compound is classified with the signal word "Warning" and is associated with the following hazard statements.[3] However, it is crucial to note that structurally similar α-bromo ketones are often classified as "Danger" and are considered corrosive.[4][5] Therefore, a conservative approach to handling, assuming high toxicity and corrosivity, is strongly recommended.

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

The precautionary statements underscore the need for stringent exposure controls.[3]

Toxicological Profile and Exposure Limits

A critical gap in the current body of knowledge is the absence of specific quantitative toxicological data (LD50/LC50) for this compound.[6] This lack of data necessitates a risk assessment based on the known hazards of the α-bromo ketone class of compounds, which are generally potent irritants and can be corrosive.

Routes of Exposure and Symptoms

-

Inhalation: Inhalation of dust or fumes may cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potentially pulmonary edema (fluid in the lungs).[5]

-

Skin Contact: Direct contact can cause significant irritation, and in line with related compounds, may lead to severe chemical burns.[4][5] Prolonged or repeated exposure can lead to dermatitis.

-

Eye Contact: This compound is expected to be a strong lachrymator, causing immediate and severe irritation, pain, and tearing. Serious eye damage, including blindness, is a significant risk.[4][5]

-

Ingestion: Ingestion is likely to cause irritation and burns to the gastrointestinal tract.[5]

Occupational Exposure Limits

There are no established occupational exposure limits (e.g., PEL, TLV) for this compound or for the broader class of α-bromo ketones.[5] This absence of defined limits reinforces the need to minimize all routes of exposure through rigorous engineering controls and personal protective equipment.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before each use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

-

Footwear: Fully enclosed, chemical-resistant footwear is mandatory.

Caption: Personal Protective Equipment (PPE) Workflow.

Storage Requirements

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

-

The storage area should be designated for corrosive and toxic materials.

Reactivity and Incompatibility

As an α-bromo ketone, this compound is a reactive electrophile. Understanding its reactivity is key to preventing hazardous situations.

-

Incompatible Materials: Avoid contact with strong bases, amines, and reducing agents, as these can trigger vigorous or exothermic reactions.[5]

-

Hazardous Decomposition Products: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[7]

-

Chemical Stability: The compound is generally stable under recommended storage conditions.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 20 minutes.[6][7][8][9] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large volumes of water for at least 20 minutes, holding the eyelids open.[6][7][8][9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Caption: Emergency Response Flowchart for Exposures.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: The compound is combustible. A fire will likely produce toxic and corrosive gases.[11]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill Cleanup)

-

Immediate Actions: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

-

Cleanup Protocol:

-

Don the appropriate PPE as described in section 3.2.

-

For a solid spill, gently cover the material with an inert absorbent like sand, vermiculite, or dry lime. Avoid creating dust.

-

Carefully sweep the mixture into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water.

-

All cleanup materials must be disposed of as hazardous waste.

-

Disposal and Environmental Considerations

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[3]

-

Product: Dispose of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

-

Contaminated Packaging: Containers should be triple-rinsed and disposed of according to institutional and local regulations.

Environmental Fate

Specific data on the environmental fate and ecotoxicity of this compound are not available. However, fluorinated organic compounds can be persistent in the environment.[3][9] Due to the presence of the difluoromethoxy group, it should be assumed that this compound is not readily biodegradable and all releases to the environment must be avoided.

Regulatory Information

According to available data, this compound (CAS 141134-24-9) is not listed on major chemical inventories such as EINECS (Europe) or TSCA (USA).[6] It is, however, listed on the Vietnam National Chemical Inventory.[6] Users are responsible for ensuring compliance with all local, national, and international regulations.

References

- XiXisys. (2025). GHS 11 (Rev.11) SDS Word 下载CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.

- Mayo Clinic. Chemical burns: First aid.

- NHS. Acid and chemical burns.

- St John Ambulance. Chemical Burns First Aid.

- Cleveland Clinic. (2022). Chemical Burns: Symptoms, Causes & Treatment.

- healthdirect. Chemical burns — first aid and treatment.

- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health.

- PubChem. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. National Institutes of Health.

- Appchem. This compound.

- McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. OpenStax.

- LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- PubChem. 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one. National Institutes of Health.

- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.

- Fiveable. Alpha Halogenation of Aldehydes and Ketones.

- PubChem. alpha-Chloro(bromo)ketone. National Institutes of Health.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

Sources

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. appchemical.com [appchemical.com]

- 3. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. nj.gov [nj.gov]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone [xixisys.com]

- 7. aksci.com [aksci.com]

- 8. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 9. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

Spectral Characterization of 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the organic compound 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative analysis with structurally analogous compounds to provide a robust, predictive interpretation of its key spectral features.

Introduction

This compound is a halogenated aromatic ketone of interest in synthetic organic chemistry, potentially serving as a versatile building block for more complex molecules in pharmaceutical and agrochemical research. The presence of a bromine atom alpha to the carbonyl group makes it a reactive electrophile, while the difluoromethoxy substituent on the phenyl ring significantly modulates its electronic properties and reactivity. Accurate spectral characterization is paramount for verifying the identity and purity of this compound in any research and development setting.

This guide will delve into the predicted spectral characteristics of the title compound and substantiate these predictions through a comparative analysis with well-characterized, structurally similar molecules, namely 2-bromo-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-methoxyphenyl)ethanone.

Molecular Structure and Key Features

The molecular structure of this compound forms the basis for all spectral interpretation. The key functional groups that will dominate the spectral data are the para-substituted aromatic ring, the carbonyl group (ketone), the alpha-bromine, and the unique difluoromethoxy group.

Caption: Molecular structure of this compound.

Predicted Spectral Data Summary

The following tables summarize the predicted spectral data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.1 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.2 - 7.3 | Doublet | 2H | Aromatic (ortho to OCHF₂) |

| ~6.8 - 7.1 | Triplet (t) | 1H | -OCHF₂ |

| ~4.5 | Singlet | 2H | -CH₂Br |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O |

| ~155 | Aromatic C-OCHF₂ |

| ~132 | Aromatic C (ortho to C=O) |

| ~130 | Aromatic C-C=O |

| ~118 | Aromatic C (ortho to OCHF₂) |

| ~115 (t) | -OCHF₂ |

| ~30 | -CH₂Br |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700-1680 | Strong | C=O stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1250-1200 | Strong | Aryl-O stretch |

| ~1100-1000 | Strong | C-F stretch |

| ~700-600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 264/266 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 185 | [M - Br]⁺ |

| 157 | [M - Br - CO]⁺ or [C₇H₅OF₂]⁺ |

| 123 | [C₇H₄FO]⁺ |

| 107 | [C₇H₄F]⁺ |

In-depth Spectral Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

Aromatic Region: The para-substitution pattern will result in two distinct signals for the aromatic protons, appearing as doublets. The protons ortho to the electron-withdrawing carbonyl group are expected to be deshielded and appear downfield around 8.0-8.1 ppm. The protons ortho to the difluoromethoxy group will be upfield relative to the other aromatic protons, likely appearing around 7.2-7.3 ppm.

-

Difluoromethoxy Proton: The single proton on the difluoromethoxy group will be split into a triplet by the two adjacent fluorine atoms, with a characteristic coupling constant. This signal is anticipated in the range of 6.8-7.1 ppm.

-

Methylene Protons: The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and will appear as a sharp singlet around 4.5 ppm. The electronegativity of the adjacent bromine and carbonyl group causes this significant downfield shift.

Comparative Analysis: In 2-bromo-1-(4-fluorophenyl)ethanone, the aromatic protons appear at approximately 8.03 ppm and 7.18 ppm. For 2-bromo-1-(4-methoxyphenyl)ethanone, these signals are found around 7.98 ppm and 6.97 ppm.[1] The difluoromethoxy group is more electron-withdrawing than a methoxy group but less than a nitro group. Therefore, the chemical shifts of the aromatic protons in the target molecule are predicted to be intermediate to these analogues, with the protons ortho to the carbonyl being slightly more deshielded.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a clear carbon count and information about the electronic environment of each carbon atom.

-

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, around 190 ppm.[2]

-

Aromatic Carbons: Four signals are expected for the six aromatic carbons due to molecular symmetry. The carbon attached to the difluoromethoxy group will be downfield (~155 ppm), and the carbon attached to the carbonyl group will be around 130 ppm. The two sets of equivalent aromatic carbons will appear in the 118-132 ppm range.

-

Difluoromethoxy Carbon: The carbon of the -OCHF₂ group will be split into a triplet by the two attached fluorine atoms and is expected around 115 ppm.

-

Methylene Carbon: The carbon of the -CH₂Br group will be the most upfield signal, appearing around 30 ppm.

Comparative Analysis: The carbonyl carbon in 2-bromo-1-(4-fluorophenyl)ethanone appears at 189.8 ppm, while in 2-bromo-1-(4-methoxyphenyl)ethanone it is at 189.9 ppm.[1] The chemical shift of the carbonyl carbon is not expected to be significantly altered by the para-substituent in this case. The key difference will be in the shifts of the aromatic carbons, which are sensitive to the electronic effects of the substituent.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the carbonyl and C-F bonds.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1680 cm⁻¹. This is a characteristic absorption for an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple alkyl ketone.

-

Aromatic C=C Stretches: Medium to strong bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-F Stretches: The difluoromethoxy group will give rise to very strong and characteristic C-F stretching absorptions in the fingerprint region, typically between 1100-1000 cm⁻¹.

-

Aryl-O Stretch: A strong absorption corresponding to the aryl-O stretching vibration is expected around 1250-1200 cm⁻¹.

-

C-Br Stretch: A weaker absorption for the C-Br stretch is expected in the lower frequency region of the spectrum, typically between 700-600 cm⁻¹.

Comparative Analysis: The carbonyl stretch in 2-bromo-1-(4-fluorophenyl)ethanone is a useful reference point. The electronic nature of the difluoromethoxy group will influence the exact position of the C=O stretch, but it is predicted to remain within the typical range for α-bromo aryl ketones.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet with a characteristic 1:1 intensity ratio, due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values are 264 and 266.

-

Major Fragmentation Pathways: The primary fragmentation is expected to be the loss of the bromine atom, leading to a prominent peak at m/z 185. Subsequent loss of a carbonyl group (CO) would result in a fragment at m/z 157. Further fragmentation of the aromatic portion of the molecule is also expected.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Acquire a mass spectrum over a suitable m/z range (e.g., 50-350 amu).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion peak with the theoretical pattern for a molecule containing one bromine atom.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By combining fundamental principles of spectroscopy with a comparative analysis of structurally related compounds, a reliable and detailed interpretation of the expected NMR, IR, and MS data has been presented. These data and interpretations should serve as a valuable resource for scientists working with this compound, aiding in its identification, characterization, and quality control. It is important to note that while these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.

References

- Appchem. (n.d.). This compound.

- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.

- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.

- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.

- SpectraBase. (n.d.). 2-Bromo-1-(4-(difluoromethoxy)-3-methoxyphenyl)ethanone.

Sources

"2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone" commercial suppliers

An In-Depth Technical Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry, particularly within pharmaceutical research and development. The document details the compound's chemical and physical properties, outlines a strategic approach to sourcing high-purity material from commercial suppliers, and furnishes a validated analytical protocol for quality assurance. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights to facilitate informed procurement and effective application of this versatile reagent.

Section 1: Introduction to this compound

This compound, an α-bromoacetophenone derivative, is a crystalline solid that serves as a highly reactive intermediate for introducing the 4-(difluoromethoxy)benzoylmethyl moiety into a target molecule. The presence of the difluoromethoxy group is of particular interest in medicinal chemistry as it can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate. The α-bromine atom provides a reactive handle for various nucleophilic substitution and coupling reactions, making it an essential precursor in the synthesis of complex organic molecules.

Chemical Identity and Properties

A precise understanding of the compound's properties is fundamental to its effective use and handling.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone | |

| Synonyms | 4-(difluoromethoxy)phenacyl bromide, 2-Bromo-4'-(difluoromethoxy)acetophenone | [1] |

| CAS Number | 141134-24-9 | [1][2][3] |

| Molecular Formula | C9H7BrF2O2 | [2] |

| Molecular Weight | 265.05 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 63-65 °C | |

| Purity (Typical) | ≥95% | |

| InChI Key | JMUKUVDYZQDUSP-UHFFFAOYSA-N |

Structure of this compound

Section 2: Commercial Supplier Landscape

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The integrity of a multi-step synthesis can be compromised from the outset by impure or misidentified reagents. Therefore, a robust supplier evaluation process is paramount.

Framework for Supplier Evaluation

A systematic approach to qualifying a supplier ensures consistency and reliability. The following workflow is recommended:

Comparative Overview of Commercial Suppliers

Several chemical vendors list this compound in their catalogs. The following table summarizes key offerings from a selection of suppliers. Researchers should always verify current stock and specifications directly with the supplier.

| Supplier | Product Number (Example) | Purity Specification | Key Documents Provided |

| Sigma-Aldrich | ATE423891474 (AstaTech, Inc.) | 95% | Certificate of Analysis (CoA), Certificate of Origin (COO) |

| BLDpharm | BD00789826 | Not specified online; inquire | CoA Inquiry available |

| Appchem | AI67173 | Not specified online; inquire | Safety Data Sheet (SDS) |

| CymitQuimica | IN-DA001FZH | Not specified online; inquire | None specified online |

| Chemrio | Not specified | Not specified online; inquire | None specified online |

Note: This list is not exhaustive and is intended for illustrative purposes. Availability and product details are subject to change.

Section 3: Quality Control and Analytical Methodology

Independent verification of a starting material's identity and purity is a cornerstone of good laboratory practice. The Certificate of Analysis (CoA) provided by the supplier is the first point of reference, but it should be corroborated with in-house testing, especially for critical applications.

The Centrality of the Certificate of Analysis (CoA)

A comprehensive CoA should include:

-

Compound Identification: Name, CAS number, lot number.

-

Physical Properties: Appearance, melting point.

-

Analytical Data: Results from techniques like HPLC (purity), ¹H NMR (structural confirmation), and Mass Spectrometry (molecular weight confirmation).

-

Date of Analysis and Expiration/Retest Date.

Always request a lot-specific CoA, as blanket technical data sheets may not reflect the quality of the specific batch you receive.

Recommended Analytical Protocol: RP-HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is a robust and widely accessible method for assessing the purity of α-bromoacetophenone derivatives.[4]

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Methodology:

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (ACN) and Water. For Mass-Spec compatibility, replace any acid modifier with formic acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute with Acetonitrile to a working concentration of ~0.1 mg/mL.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

-

Inject a blank (Acetonitrile) to ensure a clean baseline.

-

Inject the sample solution.

-

Run the analysis for a sufficient time to allow for the elution of all potential impurities.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

This method should provide a clear separation of the target compound from potential starting materials or by-products from its synthesis.[6]

Section 4: Applications in Synthetic Chemistry

The primary utility of this compound lies in its role as an electrophile. The carbon atom bearing the bromine is susceptible to attack by a wide range of nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

A common application is the synthesis of substituted ketones or heterocyclic systems, such as imidazoles or thiazoles, which are prevalent motifs in many biologically active compounds.

Section 5: Safety, Handling, and Storage

As with all α-haloketones, this compound should be handled with care due to its lachrymatory and irritant properties. Adherence to standard laboratory safety protocols is essential.

Hazard Identification

Based on data for the compound and structurally similar molecules, the following hazards are noted:[7][8]

-

GHS Pictogram: Exclamation Mark

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Recommended Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid generation of dust.

-

Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is 2-8 °C. Keep away from incompatible materials such as strong bases and amines.[8]

Section 6: Conclusion

This compound is a valuable reagent for pharmaceutical and chemical research. Its successful application hinges on sourcing high-purity material and verifying its quality upon receipt. By implementing a structured supplier evaluation process and employing robust analytical techniques like RP-HPLC, researchers can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their synthetic endeavors. Always consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate precautions.

Section 7: References

-

Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

This compound | 141134-24-9. Appchem. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 141134-24-9 Name: 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone. XiXisys. [Link]

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem. National Institutes of Health. [Link]

-

2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. ChemBK. [Link]

-

HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC Technologies. [Link]

-

Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone. Google Patents.

-

Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. [Link]

-

Method for synthesizing alpha-bromo-acetophenone. Google Patents.

-

Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

-

A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. ResearchGate. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. 141134-24-9|this compound|BLD Pharm [bldpharm.com]

- 4. Separation of alpha-Bromo-2’,5’-dimethoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Cornerstone Building Block in Modern Medicinal Chemistry

Introduction: Unpacking the Versatility of a Fluorinated Workhorse

In the landscape of contemporary organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing pharmacological profiles. The difluoromethoxy (-OCHF₂) group, in particular, has emerged as a valuable bioisostere for hydroxyl, methoxy, and even thiol moieties, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and favorable conformational properties.

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone (CAS No: 141134-24-9) stands out as a pivotal building block that marries the advantageous properties of the difluoromethoxy group with the versatile reactivity of an α-bromo ketone.[1][2][3] This bifunctional arrangement makes it an exceptionally powerful precursor for the synthesis of a wide array of heterocyclic compounds, which form the core of countless therapeutic agents. The electrophilic carbonyl carbon and the adjacent carbon bearing a bromine leaving group provide two reactive centers for constructing complex molecular architectures. This guide provides an in-depth analysis of its most critical application—the synthesis of substituted thiazoles—and offers field-proven insights into its practical use.

Core Application: The Hantzsch Synthesis of 2-Aminothiazoles

The most prominent and impactful application of this compound is its role as a key reactant in the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct and efficient route to 2-aminothiazoles, a privileged scaffold in medicinal chemistry found in approved drugs and clinical candidates targeting a range of diseases.

Mechanistic Rationale and Causality

The Hantzsch synthesis is a robust method for constructing the thiazole ring. The reaction proceeds via a well-established mechanism involving the condensation of an α-haloketone with a compound containing a thioamide functional group, most commonly thiourea.

-

Step 1: Nucleophilic Attack. The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic methylene carbon of this compound, displacing the bromide ion to form an isothiouronium salt intermediate.

-

Step 2: Cyclization. An intramolecular cyclization occurs as one of the nitrogen atoms of the isothiouronium intermediate attacks the electrophilic carbonyl carbon.

-

Step 3: Dehydration. The resulting tetrahedral intermediate undergoes dehydration, typically under reflux conditions, to form the aromatic thiazole ring.

The choice of this building block is deliberate. The electron-withdrawing nature of the difluoromethoxy-substituted phenyl ring can enhance the electrophilicity of the carbonyl carbon, facilitating the cyclization step. The resulting 4-(4-(difluoromethoxy)phenyl) moiety imparts desirable pharmacokinetic properties to the final molecule.

Workflow for Hantzsch Thiazole Synthesis

Below is a visual representation of the typical laboratory workflow for the synthesis of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.

Caption: Hantzsch synthesis workflow using the target building block.

Field-Proven Experimental Protocol

This protocol describes the synthesis of 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole, a common intermediate in pharmaceutical synthesis.[4][5]

Objective: To synthesize 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (as solvent)

-

Ammonium Hydroxide solution or Sodium Bicarbonate solution

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.

-

Neutralization: Slowly add an aqueous base solution (e.g., ammonium hydroxide or saturated sodium bicarbonate) to the mixture with stirring until the pH is neutral or slightly basic (pH 7-8). This step neutralizes the hydrobromic acid formed during the reaction and precipitates the free amine product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration.

-

Purification: Wash the solid cake thoroughly with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

-

Drying: Dry the purified solid under vacuum to obtain 2-amino-4-(4-(difluoromethoxy)phenyl)thiazole.

Data Summary

The Hantzsch synthesis is known for its efficiency and reliability. Below is a table summarizing typical reaction parameters.

| Parameter | Value/Condition | Rationale |

| Reactant 1 | This compound | α-haloketone component |

| Reactant 2 | Thiourea | Thioamide component |

| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux |

| Temperature | Reflux (~78 °C for Ethanol) | Provides sufficient energy to overcome activation barriers |

| Reaction Time | 2-4 hours | Typically sufficient for reaction completion |

| Workup | Basic neutralization | To precipitate the free amine product |

| Typical Yield | >80% | The reaction is generally high-yielding |

Broader Synthetic Utility

While the Hantzsch synthesis is a primary application, the reactivity of this compound extends to other important transformations:

-

Synthesis of Substituted Imidazoles: Reaction with amidines can yield highly substituted imidazole derivatives.

-

Nucleophilic Substitution Reactions: The α-bromo group is readily displaced by various nucleophiles (e.g., amines, thiols, phenoxides) to introduce diverse functionalities, creating libraries of compounds for screening.

-

Precursor to Oxazoles: Reaction with amides can lead to the formation of oxazole rings.

Safety and Handling

As an α-bromo ketone, this compound is a lachrymator and an alkylating agent. It must be handled with appropriate care in a well-ventilated chemical fume hood.[6]

-

GHS Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Some sources also indicate it may cause an allergic skin reaction.[8]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection (P280).

-

Avoid breathing dust/fumes (P261).

-

Use only outdoors or in a well-ventilated area (P271).

-

In case of contact with skin, wash with plenty of soap and water (P302 + P352).

-

In case of contact with eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its value is rooted in the combination of the synthetically versatile α-bromo ketone moiety and the pharmacologically advantageous difluoromethoxy group. Its highly efficient use in the Hantzsch thiazole synthesis provides a reliable and direct pathway to a core heterocyclic scaffold that is central to the development of new therapeutic agents. Understanding the reactivity, mechanistic pathways, and proper handling of this building block is essential for researchers aiming to innovate in the fields of drug discovery and materials science.

References

- XiXisys. (2025). SAFETY DATA SHEETS for 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone.

- Manjula, S. N., et al. (2009). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry.

- Gudimella, K. K., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database.

- Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.

- Google Patents. (n.d.). FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION.

- Appchem. (n.d.). This compound.

- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone.

- National Center for Biotechnology Information. (2008). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central.

- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. PubChem Compound Database.

Sources

- 1. CAS 141134-24-9 | this compound - Synblock [synblock.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-bromo-1-[4-(difluoromethoxy)phenyl]ethanone; 2-Bromo-1-[4-(difluoromethoxy)phenyl]ethan-1-one; this compound | Chemrio [bacdqxz.sinmyth.com:9999]

- 4. asianpubs.org [asianpubs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one | C9H6BrF3O2 | CID 2778691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Topic: 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone: A Strategic Intermediate for Modern Pharmaceutical Development

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone emerges not as an end-product therapeutic, but as a highly strategic starting material and key intermediate in medicinal chemistry. Its molecular architecture is uniquely bifunctional: the α-bromo ketone moiety serves as a versatile reactive handle for constructing complex heterocyclic systems, while the difluoromethoxy group is a privileged substituent known to bestow enhanced metabolic stability, optimized lipophilicity, and improved target-binding interactions. This guide delves into the synthesis, chemical properties, and profound potential of this compound as a foundational building block for novel therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases. We will explore the causality behind its utility, provide detailed experimental workflows for its application in drug discovery, and outline a logical cascade for biological evaluation.

Introduction: The Strategic Value of a Bifunctional Intermediate